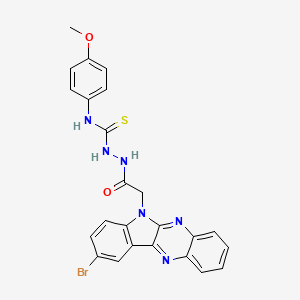

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-bromo-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6H-Indolo(2,3-b)chinoxalin-6-essigsäure, 9-brom-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazid: ist eine komplexe organische Verbindung, die zur Klasse der Indolochinoxaline gehört. Diese Verbindungen sind für ihre vielfältigen pharmakologischen Aktivitäten bekannt, insbesondere ihre Fähigkeit, mit DNA und Proteinen zu interagieren . Die Struktur der Verbindung umfasst ein kondensiertes heterocyclisches System, das zu ihren einzigartigen chemischen und biologischen Eigenschaften beiträgt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6H-Indolo(2,3-b)chinoxalinderivaten umfasst typischerweise mehrstufige Protokolle. Eine gängige Methode beginnt mit Isatin oder seinen Derivaten, die eine Reihe von Reaktionen wie nukleophile Substitution und Cyclisierung durchlaufen . Zum Beispiel beinhaltet die Synthese von 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo(2,3-b)chinoxalinderivaten die Reaktion von Isatin mit verschiedenen Anilinen unter bestimmten Bedingungen .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz darin bestehen, die Labor-Syntheseprotokolle zu skalieren. Dazu gehören die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und der Einsatz von Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

6H-Indolo(2,3-b)chinoxalinderivate unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindungen können zu Chinoxalin-N-oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Aminogruppen umwandeln.

Substitution: Nukleophile Substitutionsreaktionen sind üblich, insbesondere an den Brom- und Methoxyphenylpositionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder katalytische Hydrierung verwendet.

Substitution: Reagenzien wie Natriumazid oder verschiedene Amine werden unter Bedingungen eingesetzt, die einen nukleophilen Angriff begünstigen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. So können bei der Oxidation Chinoxalin-N-oxide entstehen, während die Reduktion Aminoderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

6H-Indolo(2,3-b)chinoxalinderivate haben eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Biologie: Es ist bekannt, dass sie mit DNA und Proteinen interagieren, was sie wertvoll für die Untersuchung von Zellprozessen und der genetischen Regulation macht

Medizin: Aufgrund ihrer Fähigkeit, in DNA zu interkalieren, werden diese Verbindungen auf ihre Antitumor- und Antiviraleigenschaften untersucht

Wirkmechanismus

Der primäre Wirkmechanismus für 6H-Indolo(2,3-b)chinoxalinderivate ist die DNA-Interkalation. Dabei wird die Verbindung zwischen die Basenpaare der DNA eingeschoben, wodurch die DNA-Struktur gestört und Prozesse wie Replikation und Transkription gehemmt werden . Dieser Mechanismus ist besonders relevant für ihre Antitumor- und Antiviraleigenschaften, da er zum Zelltod oder zur Hemmung der Virusreplikation führen kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Indolo(2,3-b)quinoxaline derivatives typically involves multi-step protocols. One common method starts with isatin or its derivatives, which undergoes a series of reactions including nucleophilic substitution and cyclization . For instance, the synthesis of 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo(2,3-b)quinoxaline derivatives involves the reaction of isatin with various anilines under specific conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions are common, particularly at the bromine and methoxyphenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like sodium azide or various amines are employed under conditions that favor nucleophilic attack.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

6H-Indolo(2,3-b)quinoxaline derivatives have a wide range of scientific research applications:

Wirkmechanismus

The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline derivatives is DNA intercalation. This involves the insertion of the compound between DNA base pairs, disrupting the DNA structure and inhibiting processes such as replication and transcription . This mechanism is particularly relevant for their anticancer and antiviral activities, as it can lead to cell death or the inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- NCA0424

- B-220

- 9-OH-B-220

Diese Verbindungen teilen sich die Indolochinoxalin-Grundstruktur und zeigen ähnliche DNA-Interkalationseigenschaften .

Einzigartigkeit

Was 6H-Indolo(2,3-b)chinoxalin-6-essigsäure, 9-brom-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazid auszeichnet, ist sein spezifisches Substitutionsschema, das seine Bindungsaffinität und Spezifität für DNA und Proteine beeinflussen kann. Diese einzigartige Struktur kann zu unterschiedlichen pharmakologischen Profilen und potenziellen therapeutischen Anwendungen führen .

Eigenschaften

CAS-Nummer |

109322-18-1 |

|---|---|

Molekularformel |

C24H19BrN6O2S |

Molekulargewicht |

535.4 g/mol |

IUPAC-Name |

1-[[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea |

InChI |

InChI=1S/C24H19BrN6O2S/c1-33-16-9-7-15(8-10-16)26-24(34)30-29-21(32)13-31-20-11-6-14(25)12-17(20)22-23(31)28-19-5-3-2-4-18(19)27-22/h2-12H,13H2,1H3,(H,29,32)(H2,26,30,34) |

InChI-Schlüssel |

JVDIVNKQDVATJT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)

![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)